molecular formula C22H19N3O4S B11121559 (5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11121559
M. Wt: 421.5 g/mol
InChI Key: GJCQGIYVJCPNKA-UZYLVVNOSA-N
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Description

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.5 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions

  • Formation of the Thiazolo[3,2-b][1,2,4]triazole Core

      Starting Materials: Thiosemicarbazide and α-haloketones.

      Reaction Conditions: Cyclization under acidic or basic conditions to form the thiazole ring.

  • Introduction of the (3,4-dimethoxyphenyl)ethenyl Group

      Starting Materials: 3,4-dimethoxybenzaldehyde and a suitable vinylating agent.

      Reaction Conditions: Wittig or Heck reaction to form the ethenyl linkage.

  • Introduction of the (4-methoxybenzylidene) Group

      Starting Materials: 4-methoxybenzaldehyde.

      Reaction Conditions: Aldol condensation or similar carbonyl addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ethenyl and benzylidene groups, potentially converting them to alkane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.

    Antimicrobial Activity: Its structure suggests potential antimicrobial properties, which can be explored for developing new antibiotics.

Medicine

    Drug Development: The compound’s biological activity can be harnessed for developing new drugs, particularly in the areas of cancer and infectious diseases.

    Diagnostics: It can be used in the development of diagnostic agents due to its ability to interact with specific biological targets.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Its properties make it a valuable component in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, altering their activity, and thereby modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy groups in the compound provides unique electronic and steric properties, influencing its reactivity and biological activity. These groups can enhance the compound’s ability to interact with specific biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H19N3O4S/c1-27-16-8-4-15(5-9-16)13-19-21(26)25-22(30-19)23-20(24-25)11-7-14-6-10-17(28-2)18(12-14)29-3/h4-13H,1-3H3/b11-7+,19-13-

InChI Key

GJCQGIYVJCPNKA-UZYLVVNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC(=C(C=C4)OC)OC)S2

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC(=C(C=C4)OC)OC)S2

Origin of Product

United States

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